

Application Note & Protocol: 93-O17O for T Lymphocyte mRNA Delivery

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Compound of Interest		
Compound Name:	93-0170	
Cat. No.:	B15576624	Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction

The delivery of messenger RNA (mRNA) to T lymphocytes holds immense promise for various therapeutic applications, including chimeric antigen receptor (CAR) T-cell therapy, vaccine development, and the treatment of autoimmune diseases.[1] Lipid nanoparticles (LNPs) have emerged as a leading platform for mRNA delivery due to their high encapsulation efficiency, low cytotoxicity compared to methods like electroporation, and the ability to be engineered for specific cell types.[2][3] While specific public data on "93-O17O" is not readily available, this document provides a representative application note and detailed protocols based on the established principles and published data for similar ionizable lipids used in LNP-mediated mRNA delivery to T lymphocytes.

Ionizable lipids are a critical component of LNPs, facilitating the encapsulation of negatively charged mRNA at low pH and enabling its release into the cytoplasm following endocytosis.[4] [5][6] The composition of the LNP, including the ionizable lipid, helper lipids, cholesterol, and PEG-lipids, significantly influences the efficiency of mRNA delivery and subsequent protein expression in target cells like T lymphocytes.[7][8]

Featured Application: mRNA Delivery to Primary Human T Lymphocytes

This application note details the use of a representative ionizable lipid, analogous to **93-O17O**, for the formulation of LNPs to deliver mRNA to primary human T lymphocytes. The protocols



provided are based on established methodologies for ex vivo T-cell engineering.[2]

Data Presentation

The following table summarizes representative quantitative data for LNP-mediated mRNA delivery to activated primary human T cells, based on findings for effective LNP formulations.

Table 1: Representative Performance of LNP-mRNA in Primary Human T Cells

Parameter	LNP-mRNA	Electroporation (Control)
Transfection Efficiency	Dose-dependent, comparable to electroporation at optimal doses	High
Cell Viability	High (>80%)	Significantly reduced
Protein Expression	Robust and functional	High, but with significant cell death
Reference Formulation	Based on C14-4 LNP data[2]	Standard T-cell electroporation protocols

Experimental Protocols

Protocol 1: Formulation of 93-O17O-based LNPs with mRNA

This protocol describes the formulation of LNPs encapsulating mRNA using a microfluidic mixing method.[2][9]

Materials:

- Ionizable lipid (e.g., 93-O17O) in ethanol
- Dioleoylphosphatidylethanolamine (DOPE) in ethanol
- Cholesterol in ethanol
- Lipid-anchored polyethylene glycol (PEG) (e.g., C14-PEG) in ethanol



- mRNA in 10 mM citrate buffer (pH 3.0)[9]
- Microfluidic mixing device
- Dialysis cassette (20,000 MWCO)[9]
- Phosphate-buffered saline (PBS)

Procedure:

- Prepare the Lipid-Ethanol Phase:
 - Combine the ionizable lipid, DOPE, cholesterol, and PEG-lipid in an RNase-free tube at a desired molar ratio. A common starting ratio is 50:10:38.5:1.5 (ionizable lipid:DOPE:cholesterol:PEG-lipid).[10]
- Prepare the Aqueous mRNA Phase:
 - Dilute the mRNA to the desired concentration in a 10 mM citrate buffer (pH 3.0).[9]
- · Microfluidic Mixing:
 - Set up the microfluidic mixer according to the manufacturer's instructions.
 - Load the lipid-ethanol phase into one syringe and the aqueous mRNA phase into another.
 - Pump the two phases through the microfluidic mixer at a 1:3 volume ratio (ethanol:aqueous).[9]
- Dialysis:
 - Collect the resulting LNP solution.
 - Dialyze the LNP solution against PBS using a 20,000 MWCO dialysis cassette to remove ethanol and unencapsulated mRNA.[9]
- Characterization and Storage:
 - Characterize the LNPs for particle size, zeta potential, and mRNA encapsulation efficiency.



Store the formulated LNPs at 4°C until use.[9]

Protocol 2: Transfection of Primary Human T Lymphocytes with LNP-mRNA

This protocol outlines the procedure for transfecting activated primary human T cells with the formulated LNPs.

Materials:

- Isolated primary human CD4+ and CD8+ T cells
- T-cell activation beads (e.g., Dynabeads™ Human T-Activator CD3/CD28)
- Complete RPMI medium
- 96-well cell culture plates
- Formulated LNP-mRNA

Procedure:

- · T-Cell Isolation and Activation:
 - Isolate primary human T cells from peripheral blood mononuclear cells (PBMCs).
 - Combine CD4+ and CD8+ T cells at a 1:1 ratio.
 - Activate the T cells using CD3/CD28 activation beads according to the manufacturer's protocol.
- Cell Plating:
 - Plate the activated T cells in a 96-well plate at a density of 100,000 cells per well in 100 μL of complete RPMI medium.[9]
- LNP-mRNA Treatment:
 - Add the desired amount of LNP-encapsulated mRNA to each well. A typical starting dose is 200 ng of total mRNA per well.[9]



- Incubate the cells for 24 hours at 37°C and 5% CO2.[9]
- Downstream Analysis:
 - After incubation, proceed with assays to measure protein expression (e.g., flow cytometry for surface markers, luciferase assay for reporter genes) and cell viability.

Protocol 3: Assessment of Transfection Efficiency and Cell Viability

Materials:

- · Transfected T cells from Protocol 2
- Flow cytometer
- Antibodies for specific protein detection (if applicable)
- Cell viability reagent (e.g., alamarBlue™)[9]
- Luciferase assay substrate (if using luciferase mRNA)[9]
- · Microplate reader

Procedure for Transfection Efficiency (Flow Cytometry):

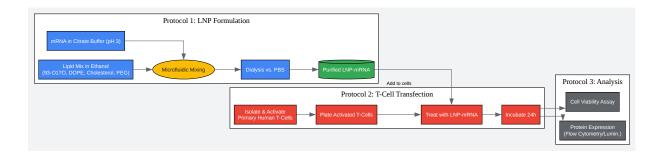
- · Harvest the transfected T cells.
- Wash the cells with PBS.
- If detecting a surface protein, stain with a fluorescently labeled antibody.
- Resuspend the cells in flow cytometry buffer.
- Analyze the cells using a flow cytometer to determine the percentage of cells expressing the protein of interest.

Procedure for Cell Viability (alamarBlue™ Assay):



- Add 10 µL of alamarBlue[™] reagent to each well of the 96-well plate containing the transfected T cells.[9]
- Incubate for 4 hours.[9]
- Measure the absorbance at 570 nm and 600 nm using a microplate reader.
- Calculate cell viability relative to untreated control cells.

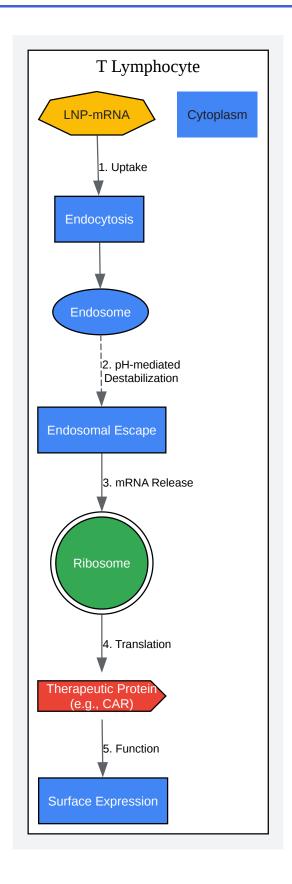
Visualizations



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Caption: Experimental workflow for mRNA delivery to T cells using LNPs.





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Caption: LNP-mediated mRNA delivery and expression pathway in a T cell.



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